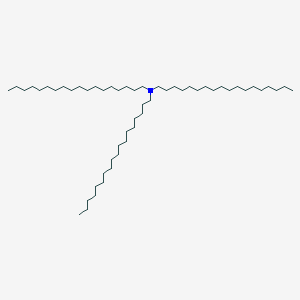

Trioctadecylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

102-88-5 |

|---|---|

Molecular Formula |

C54H111N |

Molecular Weight |

774.5 g/mol |

IUPAC Name |

N,N-dioctadecyloctadecan-1-amine |

InChI |

InChI=1S/C54H111N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |

InChI Key |

BUHHOHWMNZQMTA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |

Synonyms |

Tri-octadecylAmine |

Origin of Product |

United States |

Theoretical Frameworks for Tertiary Amine Utility in Advanced Chemistry

Tertiary amines, a class of organic compounds where a nitrogen atom is bonded to three organic substituents, are fundamental in advanced chemistry. pressbooks.pub Their utility stems from the lone pair of electrons on the nitrogen atom, which allows them to act as bases or nucleophiles. The reactivity and function of tertiary amines are influenced by several factors, including the nature of the organic substituents, steric hindrance around the nitrogen atom, and the hybridization of the nitrogen's orbitals. masterorganicchemistry.com

The basicity of tertiary amines is a key aspect of their chemical behavior. masterorganicchemistry.com In solution, they can accept a proton to form a quaternary ammonium (B1175870) salt. This property is crucial in their role as catalysts and in pH-sensitive applications. The length and branching of the alkyl chains attached to the nitrogen atom can modulate this basicity; longer chains, as seen in trioctadecylamine, can influence solubility and reaction kinetics. acs.org

Furthermore, tertiary amines can be alkylated to form quaternary ammonium salts, a reaction that is often more controlled than the alkylation of primary or secondary amines. openstax.org These resulting salts have broad applications as surfactants, phase-transfer catalysts, and biocides. reanin.comthebusinessresearchcompany.comdatabridgemarketresearch.com The ability of tertiary amines to participate in nucleophilic acyl substitution reactions to form amides is another important facet of their chemical utility. openstax.org

Evolution of Research Trajectories for Long Chain Tertiary Amines

Research into tertiary amines has evolved significantly, with a growing interest in long-chain variants like trioctadecylamine. Initially, much of the focus was on shorter-chain tertiary amines due to their applications as catalysts and intermediates in the synthesis of pharmaceuticals and agrochemicals. reanin.com However, the unique properties conferred by long alkyl chains have opened up new avenues of investigation and application.

The global market for tertiary amines has seen steady growth, driven by their widespread use in various industries. reanin.comthebusinessresearchcompany.com This has spurred further research into developing new synthetic methods and exploring novel applications. For instance, recent developments include the construction of new tertiary amine production plants to meet the growing demand for cleaning and sterilizing applications. reanin.comthebusinessresearchcompany.com

The trajectory of research has also been influenced by the need for more environmentally friendly and sustainable chemical processes. This has led to investigations into the use of tertiary amines in applications such as CO2 capture and conversion, where they can act as effective extraction agents. acs.orgresearchgate.net The development of new catalytic systems for the regioselective functionalization of tertiary amines is another active area of research, aiming to create novel molecules with potential medicinal properties. nih.govresearchgate.net

Supramolecular Chemistry and Self Assembly Phenomena Involving Trioctadecylamine

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is a fundamental concept in supramolecular chemistry, describing the specific binding of a guest molecule to a complementary host molecule through non-covalent interactions. uclouvain.be Trioctadecylamine serves as an effective guest molecule for certain large, hollow host structures, demonstrating classic host-guest chemistry principles.

Research has shown that this compound interacts with large, self-assembled molecular containers, particularly those formed from resorcin core.ac.ukarenes and pyrogallol (B1678534) core.ac.ukarenes. filesusr.comtum.de In non-polar organic solvents, these molecules self-assemble through hydrogen bonds to form stable, hexameric capsules with well-defined internal cavities. filesusr.comnih.gov

Diffusion NMR studies have revealed that bulky trialkylamines can interact with these capsules in two distinct ways: by being encapsulated within the internal cavity or by associating with the external surface of the hexamer. filesusr.com The interaction with the external surface is typically weaker and can be disrupted more easily than the encapsulation within the cavity. filesusr.com Specific binding studies involving pyrogallolarene capsules have demonstrated the encapsulation of this compound, particularly in competitive binding scenarios with other guest molecules. tum.dersc.org The large size of the this compound molecule makes it a significant guest for these hexameric assemblies, testing the volumetric limits of their cavities. filesusr.com

The binding of tertiary amines like this compound into the cavity of a resorcinarene (B1253557) hexamer is not a simple passive encapsulation. A key mechanistic step is the protonation of the amine. nih.gov The hexameric resorcinarene capsule itself can act as a Brønsted acid. nih.govfrontiersin.org This acidic character arises from the organized network of hydrogen bonds and water molecules that stabilize the capsule structure. tum.defrontiersin.org

When a this compound molecule enters the capsule, it can be protonated by the host, forming a trioctadecylammonium cation. nih.gov This binding-induced protonation is a crucial event that significantly strengthens the host-guest association. nih.gov The high affinity of the capsule for tertiary amines is directly linked to this proton transfer, which transforms the neutral guest into a cationic species, thereby enabling stronger, charge-based interactions within the host's cavity. tum.denih.gov

Following protonation, the resulting trioctadecylammonium cation is stabilized within the capsule's interior through cation-π interactions. tum.denih.gov A cation-π interaction is a potent, non-covalent force that occurs between a cation and the electron-rich face of an aromatic π-system. mdpi.comnih.gov The walls of resorcinarene and pyrogallolarene capsules are lined with multiple aromatic rings, creating an electron-rich, hydrophobic microenvironment. tum.de

The positive charge on the newly formed ammonium (B1175870) head of the guest molecule is strongly attracted to the negative electrostatic potential of the capsule's aromatic surfaces. nih.govfrontiersin.org This interaction is a primary driving force for the stable encapsulation of the protonated amine, anchoring it securely within the supramolecular cavity. tum.de The combination of protonation and subsequent cation-π stabilization provides a powerful mechanism for the selective recognition and binding of tertiary amines within these self-assembled hosts.

Table 1: Host-Guest Interactions of this compound

| Host System | Guest Molecule | Key Interaction Mechanisms | Primary Stabilizing Force |

|---|---|---|---|

| Resorcinarene Hexamer | This compound | Encapsulation, Protonation | Cation-π Interaction |

| Pyrogallolarene Capsule | This compound | Encapsulation, Protonation | Cation-π Interaction |

Molecular Self-Assembly in Condensed Phases

Beyond acting as a guest in pre-formed cavities, this compound is itself a "gelator" molecule, capable of self-assembly into extended structures in certain solvents. researchgate.netrsc.org This process, known as molecular gelation, occurs when low-molecular-mass organic gelators (LMOGs) form a three-dimensional network that immobilizes the liquid component. wiley-vch.de

The gel structures formed by this compound are composed of Self-Assembled Fibrillar Networks, commonly abbreviated as SAFiNs. researchgate.netrsc.org These networks consist of long, entangled fibers with high aspect ratios. wiley-vch.de The formation of SAFiNs begins with the self-recognition and aggregation of the gelator molecules, driven by a balance of intermolecular forces. researchgate.net For this compound, the aggregation is facilitated by weak, non-covalent interactions, such as van der Waals forces between the long octadecyl chains and hydrogen bonding involving the amine head group, especially in the presence of protic species. rsc.org These initial aggregates then grow epitaxially into one-dimensional fibers, which subsequently branch and entangle to form the macroscopic, three-dimensional SAFiN that constitutes the gel. researchgate.netwiley-vch.de this compound has been shown to be an effective gelator for liquids such as silicone oil and various alkanols. researchgate.net

The organogels formed by this compound exhibit thermoreversible behavior, meaning the gel-sol transition can be controlled by temperature. researchgate.net This reversibility is a hallmark of gels formed through non-covalent interactions.

The mechanism is as follows:

Gel Formation (Cooling): Upon cooling a hot, dilute solution of this compound in an appropriate solvent, the solubility of the gelator decreases. This supersaturation drives the molecules to aggregate via non-covalent interactions (e.g., van der Waals forces), leading to nucleation and the subsequent growth of the SAFiN structure. researchgate.net The solvent becomes physically trapped within the interstices of this network, resulting in the formation of a solid-like gel. wiley-vch.de

Gel Melting (Heating): When the gel is heated, the thermal energy supplied to the system becomes sufficient to overcome the weak, non-covalent bonds holding the fibrillar network together. The SAFiN disassembles, and the this compound molecules re-dissolve into the solvent, transforming the system back into a low-viscosity liquid (sol) state. researchgate.net This cycle of gelation and melting can be repeated multiple times.

Table 2: Organogelation Properties of this compound

| Gelator | Example Solvents | Network Structure | Gelation Mechanism |

|---|---|---|---|

| This compound | Silicone Oil, Alkanols | Self-Assembled Fibrillar Network (SAFiN) | Thermoreversible |

Influence of Molecular Structure on Gelation Efficiency

The capacity of a low-molecular-weight compound to act as an organogelator is intricately linked to its molecular structure. This structure dictates the nature and strength of non-covalent interactions, which drive the self-assembly process into the self-assembled fibrillar networks (SAFiNs) responsible for entrapping the solvent and forming a gel. In the case of long-chain alkylamines, including this compound, the efficiency of gelation is significantly influenced by factors such as the number of alkyl chains and the presence of hydrogen-bonding moieties.

A comparative analysis of octadecylamine (B50001) (a primary amine, 1N), dioctadecylamine (B92211) (a secondary amine, 2N), and this compound (a tertiary amine, 3N) reveals the critical role of hydrogen bonding capabilities. acs.org Dioctadecylamine is recognized as the most efficient gelator among the three. acs.orgresearchgate.net At a concentration of approximately 3% by weight, it can form stable, thermoreversible gels with a wide array of organic liquids, including alkanes, aromatic solvents, alkanols, and even silicone oil. acs.orgresearchgate.net The superior gelation ability of dioctadecylamine is attributed to its molecular structure, which allows it to function as both a hydrogen-bond donor and an acceptor. acs.orgresearchgate.net This dual capability facilitates the formation of robust, extended hydrogen-bonded chains, which are a primary stabilizing feature of the gel network.

Infrared (IR) spectroscopy and differential scanning calorimetry (DSC) measurements provide evidence for the importance of these intermolecular interactions. acs.org Studies on the neat and gelled phases of these amines confirm the presence of significant hydrogen-bonding interactions within the gel strands formed by primary and secondary amines. rsc.org For this compound, where hydrogen-bond donation is not possible, the gelation relies more heavily on the van der Waals packing of its three octadecyl chains. rsc.org

| Compound | Amine Type | Key Structural Features | Primary Driving Force for Gelation | Observed Gelation Efficiency |

|---|---|---|---|---|

| Octadecylamine (1N) | Primary | One C18 chain, -NH2 group (H-bond donor/acceptor) | Hydrogen Bonding | Gels silicone oil and partially gels some alkanols. researchgate.net |

| Dioctadecylamine (2N) | Secondary | Two C18 chains, -NH- group (H-bond donor/acceptor) | Hydrogen Bonding & London Dispersion | Highly efficient; gels alkanes, aromatics, alkanols, silicone oil. acs.orgresearchgate.net |

| This compound (3N) | Tertiary | Three C18 chains, -N- group (H-bond acceptor only) | London Dispersion Forces | Less efficient; gels silicone oil and some alkanols. acs.orgresearchgate.netrsc.org |

Inducement of Nanolattice Formation in Nanoparticle Systems

This compound plays a significant role as a surface ligand in the synthesis of colloidal nanoparticles, such as semiconductor quantum dots, where it can induce their self-assembly into highly ordered, three-dimensional superlattices, also known as nanolattices. google.comgoogleapis.comgoogle.com These ordered structures are of great interest because they can exhibit novel collective physical properties that are not present in the individual, isolated nanoparticles. sciopen.com

The formation of a nanolattice is a self-assembly process driven by the interactions between the capping ligands on the surfaces of adjacent nanoparticles. sciopen.com this compound, with its three long, saturated octadecyl chains, functions as a bulky, sterically demanding ligand. During nanoparticle synthesis in high-temperature, non-coordinating solvents, this compound can be included as a solvent or capping agent. google.comgoogleapis.com It coordinates to the nanoparticle surface via its nitrogen atom's lone pair of electrons, while its three hydrocarbon chains extend into the solvent medium.

The inducement of the nanolattice occurs as the nanoparticles, coated with a layer of this compound, begin to interact. The long alkyl chains of the this compound molecules on neighboring nanoparticles interdigitate, and the resulting van der Waals attractions provide the driving force for assembly. The uniform size and shape of the nanoparticles, combined with the consistent ligand shell, promote packing into a regular, crystalline-like lattice. This process is analogous to molecular crystallization, with the nanoparticles acting as "artificial atoms". sciopen.com The direct formation of these three-dimensional superlattices can sometimes occur spontaneously during the nanoparticle growth phase in the synthesis solution, offering a simpler alternative to methods that require post-synthesis processing steps like solvent evaporation. sciopen.com

The structure of the resulting nanolattice is influenced by several factors, including the size and shape of the inorganic nanoparticle cores and the nature of the capping ligands. The use of a bulky ligand like this compound helps to maintain a specific interparticle distance and can favor certain packing arrangements (e.g., face-centered cubic, body-centered cubic). The ability to control the assembly of nanoparticles into these ordered nanolattices is crucial for the bottom-up fabrication of novel materials for applications in electronics and optics. googleapis.com

Theoretical and Computational Modeling of Self-Assembly Processes

Understanding the complex mechanisms that govern the self-assembly of molecules like this compound into supramolecular structures requires sophisticated theoretical and computational tools. chemrxiv.org Molecular dynamics (MD) simulations, in particular, have become indispensable for probing the molecular interactions and thermodynamic forces that drive these processes at an atomistic or near-atomistic level. chemrxiv.orgmetu.edu.tr

Computational studies of self-assembly can provide profound insights into the underlying thermodynamics and kinetics of processes like organogelation and nanolattice formation. chemrxiv.org For a system involving this compound, modeling can elucidate how the interplay of van der Waals interactions between the long alkyl chains and the limited hydrogen-bonding capability of the tertiary amine headgroup leads to the formation of fibrillar networks. All-atom MD simulations, which explicitly model every atom in the system including the solvent, can accurately capture the subtle molecular interactions that dictate the assembly pathway. chemrxiv.org

However, the timescales involved in self-assembly can be very long, often exceeding what is accessible with standard MD simulations. To overcome these limitations, enhanced sampling techniques are employed. chemrxiv.orgrsc.org These methods accelerate the exploration of the system's conformational space, allowing for the observation of rare events like nucleation and growth of self-assembled structures. By applying biases along specific order parameters, such as the density of molecules or the formation of intermolecular contacts, these simulations can reversibly sample transitions between disordered and ordered states, providing quantitative data on the free energy landscapes of assembly. chemrxiv.org

Applications of Trioctadecylamine in Materials Science and Nanotechnology

Synthesis and Surface Engineering of Quantum Dots and Nanoparticles

Trioctadecylamine is frequently employed as a high-boiling point solvent and a surface-capping ligand in the colloidal synthesis of high-quality quantum dots (QDs) and other nanoparticles. google.comgoogle.com Its use is integral to achieving precise control over the size, shape, and surface chemistry of these nanostructures, which in turn dictates their unique optical and electronic properties. google.com It is often listed as a key reagent for the synthesis of quantum dots. ambeed.com

In the wet chemistry synthesis of quantum dots, this compound functions as a coordinating ligand. google.com Ligands are crucial molecules that bind to the surface of growing nanocrystals. This compound, with its central amine group, acts as a neutral, L-type electron donor ligand that coordinates to metal atoms on the nanoparticle surface via a lone pair of electrons. mdpi.com This coordination is fundamental to stabilizing the nanoparticle structure. mdpi.com The long hydrocarbon tails of the molecule provide solubility for the inorganic nanocrystal core in nonpolar organic solvents, which is essential for solution-phase synthesis and processing. nih.gov This binding between the amine headgroup and the metal surface is a key interaction that influences the final properties of the nanomaterial. nih.govucl.ac.uk

The formation of nanoparticles proceeds through two main stages: nucleation and growth. rsc.org this compound plays a significant role in controlling both of these processes. As a high-boiling point solvent, it provides a stable medium for reactions that require high temperatures (often between 200 °C and 400 °C), allowing for the thermal decomposition of organometallic precursors. google.commdpi.com This high-temperature environment is critical for initiating a rapid burst of nucleation, which is the initial formation of nanoparticle "seeds". sigmaaldrich.com

By coordinating to the surface of these initial nuclei, this compound modulates the subsequent growth phase. google.com It controls the rate at which monomer precursors add to the growing crystal, preventing uncontrolled growth and aggregation. google.com This controlled growth environment helps to prevent phenomena like Ostwald ripening, where larger particles grow at the expense of smaller ones, which would otherwise lead to a wide size distribution. google.com The ability to separate the nucleation and growth steps, often facilitated by the use of ligands like this compound, is a key strategy for producing nanoparticles of a specific, desired size. google.is

The long alkyl chains of the this compound ligands also provide steric hindrance, creating a physical barrier that prevents nanoparticles from aggregating. mdpi.com This stabilization is crucial for maintaining a colloidal suspension and preventing the loss of the unique properties associated with individual nanoparticles. The capping layer formed by ligands is the primary interface between the nanoparticle's crystalline core and its environment, making it fundamental to the material's surface chemistry and physical properties. nih.gov

Table 1: Role of this compound in Nanoparticle Synthesis

| Function | Mechanism of Action | Impact on Nanoparticle Properties |

| Coordinating Ligand | The nitrogen atom donates a lone pair of electrons to surface metal atoms of the nanoparticle. mdpi.com | Stabilizes the nanocrystal structure; enables solubility in nonpolar solvents. nih.gov |

| Growth Control | Modulates the addition of monomers to nuclei; prevents Ostwald ripening. google.com | Enables precise control over final nanoparticle size and shape. google.is |

| Surface Passivation | Binds to undercoordinated surface atoms, neutralizing electronic trap states. google.com | Increases photoluminescence quantum yield; enhances chemical and photostability. google.comnih.gov |

| Stabilization | Long alkyl chains provide steric hindrance, preventing particle-particle aggregation. mdpi.com | Ensures long-term colloidal stability and prevents loss of properties due to clumping. fsu.edu |

A key goal in nanoparticle synthesis is to produce a population of particles that are highly uniform in size and shape, a condition known as monodispersity. sigmaaldrich.com this compound is instrumental in achieving this. By facilitating a "hot-injection" synthesis—where precursors are rapidly injected into a hot solvent containing the ligand—it promotes a singular, explosive nucleation event. sigmaaldrich.com This ensures that all nanoparticles begin to grow at the same time. The subsequent ligand-controlled, uniform growth of these nuclei results in a final product with a very narrow size distribution (i.e., monodisperse). sigmaaldrich.comd-nb.info

The uniform, ligand-coated surface provided by this compound can also direct the self-assembly of individual nanoparticles into larger, ordered superstructures. This bottom-up fabrication approach allows for the creation of complex, hierarchical materials from nanoparticle building blocks. nih.gov

Advanced Functional Materials Development

Advanced functional materials are materials engineered to possess specific, high-performance properties for use in demanding applications. idu.ac.id This includes materials for electronics, energy, sensors, and more. idu.ac.iddongguk.edu Nanotechnology plays a crucial role in the development of these materials by allowing for the precise tailoring of material structures at the nanoscale. nano.govresearchgate.net

This compound's role extends to the development of advanced nanocomposites, where nanoparticles are embedded within a matrix material (such as a polymer) to create a hybrid with enhanced properties. researchgate.net The surface functionalization provided by this compound is key to this process. By rendering the nanoparticles compatible with the surrounding matrix, it ensures their uniform dispersion and prevents clumping, which would degrade the composite's performance.

For instance, research has shown that this compound can act as a gelator, forming stable organogels with materials like silicone oil. researchgate.net This indicates its ability to create structured networks within a liquid or polymer matrix. The integration of nanoparticles functionalized with long-chain amines like octadecanamine (a related primary amine) into polymer films has been shown to create thin-film nanocomposites with improved filtration capabilities. lookchem.com The incorporation of this compound-stabilized nanoparticles into a polymer can therefore be used to enhance mechanical strength, thermal stability, or confer novel electronic or optical properties to the bulk material. nano.govresearchgate.net

Table 2: Potential Enhancements in Nanocomposites via this compound

| Property | Mechanism | Potential Application |

| Mechanical Strength | Uniform dispersion of hard nanoparticles reinforces the polymer matrix. | Lightweight, high-strength materials for aerospace and automotive sectors. onlinescientificresearch.com |

| Thermal Stability | The presence of nanoparticles can increase the degradation temperature of the polymer. | High-performance plastics for use in harsh environments. idu.ac.id |

| Network Formation | Ability of this compound to act as a gelator can create structured composite networks. researchgate.net | Development of functional gels and coatings. researchgate.net |

| Barrier Properties | Well-dispersed nanoparticles create a tortuous path for permeating molecules. | Advanced packaging materials with improved gas barriers. researchgate.net |

Contribution to Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation. magtech.com.cnwikipedia.org This process is the opposite of the common aggregation-caused quenching (ACQ) effect. ust.hk The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. ust.hkresearchgate.net

While this compound itself is not a primary AIE luminogen, its structural properties suggest a potential supporting role in AIE systems. The long alkyl chains of molecules can be crucial in promoting well-ordered self-assembly, which is a key aspect of aggregation. researchgate.net In the context of AIE, this compound could contribute in several ways:

Co-aggregation and Matrix Formation: this compound can act as a co-aggregator or a host matrix for AIE-active molecules (AIEgens). By integrating into the aggregates, its long, flexible octadecyl chains can help to rigidly fix the AIEgens, effectively restricting their intramolecular motions and thus enhancing the AIE effect.

Surface Functionalization: AIE-active nanoparticles are a significant class of AIE materials. encyclopedia.pub this compound can be used to functionalize the surface of these nanoparticles. wevolver.commdpi.comrsc.org This surface modification can improve the dispersibility of the nanoparticles in various solvents and polymeric matrices, and can also influence the aggregation behavior, leading to a more controlled and efficient AIE response. nih.gov The amine group can be used to anchor the molecule to the nanoparticle surface. nih.gov

Modulating Aggregate Morphology: The morphology of the aggregates plays a critical role in the intensity and wavelength of the emitted light in AIE systems. The presence of this compound can influence the size, shape, and crystallinity of the AIEgen aggregates, providing a means to tune the photophysical properties of the material.

The use of functional molecules to control aggregation is a key strategy in the design of advanced AIE materials for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Exploration in Thin Organic Films and Monolayers

The amphiphilic nature of long-chain amines, including this compound, makes them suitable candidates for the fabrication of ultrathin organic films and monolayers with controlled structure and properties. These films are foundational for various applications in electronics, sensors, and surface engineering.

Langmuir-Blodgett (LB) and self-assembly (SA) are two powerful techniques for creating highly ordered molecular films. biolinscientific.com

The Langmuir-Blodgett technique involves creating a monolayer of molecules at the air-water interface (a Langmuir film) and then transferring this film onto a solid substrate. osti.govnih.govnumberanalytics.com This method allows for precise control over the film thickness, packing density, and molecular orientation. mdpi.comapexicindia.com The process involves spreading a solution of the amphiphilic molecule onto a water subphase, compressing the resulting monolayer with barriers to a desired surface pressure, and then dipping the solid substrate through the monolayer to deposit the film. numberanalytics.com

Self-assembled monolayers (SAMs) form spontaneously when a substrate is immersed in a solution containing molecules that have a specific affinity for the surface. wikipedia.orgmdpi.com The molecules organize themselves into a densely packed, ordered monolayer. wikipedia.org The formation of SAMs is driven by the chemisorption of a head group onto the substrate and the subsequent organization of the alkyl chains. wikipedia.org

For long-chain amines like this compound, the amine group can act as the hydrophilic head, interacting with the water subphase in the LB technique or binding to specific substrate surfaces in SA. The long octadecyl chains provide the necessary van der Waals interactions to drive the formation of an ordered, compact film. However, the stability and structure of such films can be highly dependent on environmental factors. For instance, studies on the related primary amine, octadecylamine (B50001), have shown that the stability of its Langmuir monolayer is significantly affected by the pH of the water subphase. osti.gov At a pH below the pKa of the amine group (~10.6), protonation occurs, which can lead to the dissolution of the monolayer. osti.gov However, at a much lower pH (≤ 3), the monolayer can surprisingly recover, albeit with a different packing structure. osti.gov

| Technique | Description | Key Features |

| Langmuir-Blodgett (LB) | A monolayer is formed at the air-water interface and then transferred to a solid substrate. osti.govnih.govnumberanalytics.com | Precise control over thickness and packing density; ability to form multilayer structures. apexicindia.com |

| Self-Assembly (SA) | Spontaneous formation of an ordered monolayer on a substrate from a solution. wikipedia.orgmdpi.com | Forms strong, stable films through chemisorption; simplicity of the process. wikipedia.org |

The ability to control the structure and morphology of ultrathin films at the molecular level is crucial for tailoring their macroscopic properties. temple.edunih.govmdpi.commdpi.com For films composed of long-chain amines, several factors influence the final architecture.

The length and nature of the alkyl chains are primary determinants of the film's order and stability. The three long octadecyl chains of this compound provide strong intermolecular van der Waals forces, which favor the formation of a well-ordered, quasi-crystalline structure. Variations in alkyl chain length are known to influence self-assembly processes. lookchem.com

The subphase composition , particularly its pH, plays a critical role, as demonstrated by studies on octadecylamine monolayers. osti.gov The degree of protonation of the amine head group affects the intermolecular electrostatic interactions and the interaction with the subphase, thereby altering the packing and stability of the film. osti.gov The addition of salts to the subphase can also influence the monolayer structure. osti.gov

The surface pressure applied during the LB deposition process directly controls the packing density of the molecules in the monolayer. numberanalytics.com By varying the surface pressure, different phases of the monolayer (e.g., gas, liquid-expanded, liquid-condensed, solid) can be obtained and transferred to the substrate, each with a distinct morphology and set of properties.

Atomic Force Microscopy (AFM) and other surface-sensitive techniques are essential for characterizing the morphology of these ultrathin films. arxiv.org For instance, AFM images of chitosan (B1678972) films, another amine-containing polymer, reveal how the surface morphology is influenced by interactions with other molecules, such as arachidic acid, in a mixed monolayer. arxiv.org Similar characterization would be crucial to understand and control the morphology of this compound films.

| Parameter | Influence on Film Structure and Morphology |

| Alkyl Chain Length | Affects intermolecular van der Waals forces and the degree of order. Longer chains generally lead to more ordered films. lookchem.com |

| Subphase pH | Controls the protonation of the amine head group, influencing electrostatic interactions and film stability. osti.gov |

| Surface Pressure (in LB) | Determines the packing density and phase behavior of the monolayer at the air-water interface. numberanalytics.com |

| Substrate Nature | The chemical and physical properties of the substrate influence the adhesion and ordering of the deposited film. |

Coordination Chemistry and Acid Base Interactions of Trioctadecylamine

Ligand Properties in Metal Complex Formation

The lone pair of electrons on the nitrogen atom of trioctadecylamine allows it to function as a ligand, coordinating with a variety of metal ions and Lewis acids. vulcanchem.com This ability, coupled with the pronounced lipophilicity of its octadecyl chains, makes it a candidate for applications such as metal extraction and phase-transfer catalysis, akin to other long-chain tertiary amines. vulcanchem.com

The coordination of this compound to a metal center is primarily through its nitrogen atom, acting as a monodentate ligand. The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the steric hindrance imposed by the three bulky octadecyl chains. wikipedia.org Common coordination geometries for metal complexes include tetrahedral, square planar, and octahedral arrangements. numberanalytics.comlibretexts.org For instance, a metal ion with a coordination number of four could adopt a tetrahedral or square planar geometry, while a coordination number of six typically results in an octahedral geometry. libretexts.org The significant steric bulk of this compound can influence the coordination geometry, potentially favoring lower coordination numbers or distorted geometries to minimize inter-ligand repulsion. libretexts.org In some cases, the long alkyl chains may also interact with the metal center or other ligands, although the primary mode of coordination is through the nitrogen atom.

The specific coordination geometry adopted by a metal complex with this compound depends on several factors, including the size and charge of the metal ion, the nature of other ligands in the coordination sphere, and the reaction conditions. libretexts.orggcnayanangal.com For example, smaller metal ions or those with a higher positive charge tend to attract ligands more strongly, which can influence the resulting geometry. gcnayanangal.com

The formation of a metal complex with this compound is an equilibrium process governed by thermodynamic and kinetic factors.

Thermodynamic Stability: The thermodynamic stability of a metal-trioctadecylamine complex refers to the extent to which the complex will form under a given set of conditions. gcnayanangal.com It is related to the strength of the metal-ligand bond. vpscience.org The stability of metal complexes is influenced by factors such as the nature of the metal ion (charge, size, and electron configuration) and the ligand (basicity and steric properties). gcnayanangal.comnscbonline.in Generally, a stronger interaction between the metal ion and the ligand leads to a more thermodynamically stable complex. gcnayanangal.com However, the significant steric hindrance from the three octadecyl chains in this compound can weaken the metal-ligand bond, thereby reducing the thermodynamic stability of the complex compared to less sterically hindered amines.

Kinetic Lability/Inertness: The kinetic aspect of metal-ligand interactions pertains to the rate at which ligands are exchanged in a coordination complex. vpscience.org Complexes are classified as either labile, meaning they undergo rapid ligand substitution, or inert, indicating that ligand exchange is slow. vpscience.org The lability of a complex is distinct from its thermodynamic stability. cbpbu.ac.in A thermodynamically stable complex can be kinetically labile, and a thermodynamically unstable complex can be kinetically inert. cbpbu.ac.in The bulky nature of this compound likely influences the kinetics of complex formation and ligand exchange reactions, potentially slowing down substitution reactions due to steric hindrance around the metal center.

Brønsted Acidity and Basicity in Non-Aqueous Media

In the context of the Brønsted-Lowry acid-base theory, a base is a proton acceptor. nist.gov this compound, as a tertiary amine, functions as a Brønsted base due to the lone pair of electrons on the nitrogen atom, which can accept a proton. vulcanchem.com Its basicity, however, is tempered by the steric hindrance of its three long alkyl chains. vulcanchem.com

Within supramolecular assemblies, such as gels or aggregates, this compound can act as a proton acceptor. nih.gov In these organized structures, the accessibility of the nitrogen's lone pair to protons can be influenced by the molecular packing and the surrounding microenvironment. For instance, in the formation of organogels, this compound has been observed to form stable gels with certain solvents, a process that can be influenced by hydrogen bonding interactions. researchgate.netacs.org The ability of the amine to accept a proton can be a factor in the stabilization of these supramolecular structures. The protonation of this compound to form a trioctadecylammonium salt significantly changes its physical properties, particularly its solubility, as the resulting charged species interacts differently with the solvent compared to the neutral amine. vulcanchem.com

Quantitatively assessing the basicity of a compound like this compound in a non-aqueous, confined environment can be achieved by determining its pKa value. ut.ee The pKa is a measure of the acidity of the conjugate acid of the base. A higher pKa value for the conjugate acid corresponds to a stronger base. In non-aqueous solvents, the basicity of amines can be determined through techniques like non-aqueous titration, often using a strong acid like perchloric acid in a solvent such as glacial acetic acid. lcms.cz

The basicity of this compound is expected to be lower than that of less sterically hindered tertiary amines due to the difficulty of the proton in accessing the nitrogen lone pair. The surrounding solvent and the nature of the confined environment, such as the polarity and hydrogen-bonding capability of the medium, will also significantly influence the effective basicity. libretexts.orglibretexts.org

Influence on Reaction Equilibria and Selectivity in Diverse Chemical Systems

As a base, this compound can influence the position of chemical equilibria in various reactions by scavenging acidic protons. wikipedia.org According to Le Châtelier's principle, the removal of a product (in this case, a proton) from an equilibrium will shift the reaction to favor the formation of more products. libretexts.org For example, in a reaction that produces an acid as a byproduct, the presence of this compound can drive the reaction forward by neutralizing the acid.

The steric bulk of this compound can also play a crucial role in imparting selectivity to chemical reactions. In catalysis, for instance, a bulky ligand can control the access of reactants to a catalytic metal center, thereby favoring the formation of a specific product isomer. This steric influence can be a powerful tool for controlling the stereoselectivity or regioselectivity of a reaction. While specific examples for this compound are not extensively documented in the provided search results, the principle of sterically demanding ligands influencing reaction selectivity is well-established in coordination and catalytic chemistry. numberanalytics.com

Catalytic Applications and Mechanistic Studies Involving Trioctadecylamine

Enzyme-like Catalysis within Supramolecular Hosts

The field of supramolecular catalysis draws inspiration from natural enzymes, which use non-covalent interactions within a defined cavity to bind substrates and accelerate reactions with high selectivity. academie-sciences.frrsc.org Self-assembled molecular capsules, such as those formed by resorcinarenes, serve as powerful enzyme mimics. nih.gov These capsules create a unique microenvironment, distinct from the bulk solution, that can alter reaction rates and selectivities. nih.govfrontiersin.org The hexameric resorcinarene (B1253557) capsule, in particular, has been studied for its ability to encapsulate guests and catalyze reactions within its cavity. nih.govtum.de It is known to have a high affinity for tertiary amines, which are encapsulated in their protonated state and stabilized by cation-π interactions with the aromatic walls of the capsule. tum.de

A hallmark of enzyme-like catalysis is substrate selectivity, where the host preferentially binds and acts upon molecules of a specific size and shape. nih.gov The confined space within a supramolecular capsule acts as a gatekeeper, admitting only guests that can fit inside. This size and shape selectivity is a key factor in achieving reaction rate enhancement for suitable substrates.

Studies on the hexameric capsule of resorcin google.comarene have used a series of trialkylamines with varying chain lengths to probe the limits of its cavity. Research employing diffusion NMR has demonstrated that while smaller amines like trioctylamine (B72094) are encapsulated, the significantly larger trioctadecylamine is too bulky to fit inside the capsule's cavity. filesusr.com This finding explicitly demonstrates the principle of size selectivity. Although too large to be encapsulated, this compound was found to interact significantly with the external surface of the capsule, highlighting a different mode of host-guest interaction. filesusr.com

The table below, based on diffusion NMR studies, illustrates the differential interaction of various trialkylamines with the resorcinarene hexameric capsule, providing clear evidence of size-based substrate exclusion from the cavity. filesusr.com

Table 1: Interaction of Trialkylamines with Resorcinarene Hexameric Capsule Data synthesized from findings reported in literature. filesusr.com

| Compound | Alkyl Chain | Encapsulation in Cavity | External Surface Interaction | Implication for Selectivity |

| Trioctylamine | C8 | Yes | Yes | Potential substrate for intra-capsule catalysis. |

| Tridodecylamine | C12 | Slow Encapsulation | Yes | Encapsulation is kinetically limited by size. |

| This compound | C18 | No | Yes | Excluded from the cavity; demonstrates size selectivity. |

The mechanism of catalysis within supramolecular hosts is intrinsically linked to the nature of the host-guest interactions. For the resorcinarene capsule, it is understood to function as a mild Brønsted acid, capable of protonating encapsulated amine guests. tum.de This protonation, followed by stabilization of the resulting cation through cation-π interactions, is a key mechanistic step. tum.de

Investigations involving this compound have provided further mechanistic clarity, particularly regarding guests that are too large for encapsulation. filesusr.com Using diffusion NMR to monitor the system, researchers found that even non-encapsulated guests like this compound have significant "in-out" interactions with the capsule's external surface. filesusr.com This indicates that the catalytic influence of a supramolecular host is not exclusively limited to reactions occurring within its sealed cavity. The external surface can also play a role in concentrating or orienting potential reactants, even if they are not fully encapsulated. These surface interactions are disrupted by the addition of polar solvents like methanol (B129727) before the capsule itself disassembles. filesusr.com

A significant challenge in the development of effective supramolecular catalysts is product inhibition. tum.de This occurs when the reaction product binds more strongly to the host cavity than the reactants, effectively blocking the active site and preventing catalytic turnover. For a true catalytic cycle to occur, the product must be expelled to allow new substrate molecules to enter. ambeed.com

The study of bulky amines like this compound offers a direct insight into one strategy for mitigating product inhibition: size and shape exclusion. If this compound were the product of a catalytic reaction, its large size would prevent it from being encapsulated within the resorcinarene capsule. filesusr.com This ensures that it would not compete with smaller reactants for the internal binding site, thereby circumventing the problem of product inhibition within the cavity. This principle highlights how designing reactions where the product is a poor fit for the catalyst's binding site is a viable strategy to ensure efficient catalyst turnover.

Role in Homogeneous and Heterogeneous Catalytic Systems

Beyond the specific context of supramolecular hosts, this compound's role is considered as part of the broader family of amines used in catalysis. Amines can function as catalysts or ligands in both homogeneous and heterogeneous systems. researchgate.netbiofueljournal.com

The drive for sustainable chemistry has spurred intense research into catalysts based on earth-abundant 3d transition metals like iron, cobalt, and copper. mdpi.comuni-regensburg.de A key strategy in this area is the design of sophisticated ligands that can modulate the metal's electronic and steric properties to achieve high catalytic activity and selectivity, sometimes creating catalysts that outperform their precious metal counterparts. d-nb.infonih.gov Ligands can be "redox-active," participating directly in electron transfer processes, or can create a specific coordination environment to stabilize reactive intermediates. d-nb.inforsc.org

While amines are a fundamental class of ligands in coordination chemistry, specific research focusing on this compound as a uniquely designed ligand in earth-abundant metal catalysis is not extensively documented. Its long, flexible alkyl chains would impart significant steric bulk and lipophilicity to a metal center, which could be advantageous in specific solvent systems or for controlling access to the catalytic site. However, detailed studies articulating a design strategy that leverages these specific features for advanced catalytic cycles with earth-abundant metals are not prominent in the current literature.

The efficiency of a catalytic system, often measured by its turnover number (TON) and turnover frequency (TOF), is paramount for industrial applications. mit.edu In homogeneous catalysis, every catalyst molecule is theoretically an active site, which can lead to high activity and selectivity. researchgate.net this compound has been named as a potential component in homogeneous catalyst systems, for instance, as one of many possible amine catalysts for the manufacturing of polycarbonates. google.comgoogleapis.com In such contexts, it would likely function as a basic catalyst. However, specific data quantifying its influence on reaction efficiency or turnover relative to other amines in these systems is not detailed in the available research.

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which simplifies catalyst separation and reuse—a major industrial advantage. biofueljournal.commdpi.com The efficiency of heterogeneous catalysts can be limited by factors such as mass transport of reactants to the catalyst surface. nih.gov There is no significant body of research detailing the use or effect of this compound as a heterogeneous catalyst or a modifier in such systems.

Advanced Analytical and Characterization Methodologies for Trioctadecylamine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and characterizing the molecular structure and thermal properties of Trioctadecylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H-NMR and ¹³C-NMR: The ¹H-NMR spectrum of this compound is characterized by signals corresponding to the protons of the three octadecyl chains. Due to the repetitive -(CH₂)n- structure, significant signal overlap is expected in the aliphatic region. The protons on the α-carbon (adjacent to the nitrogen atom) would appear as a triplet at a distinct chemical shift, deshielded compared to the other methylene (B1212753) groups due to the electron-withdrawing effect of the nitrogen atom. The bulk of the methylene protons in the chains would resonate as a broad multiplet, while the terminal methyl protons would appear as a triplet at the most upfield position.

Similarly, the ¹³C-NMR spectrum provides a count of the chemically non-equivalent carbon atoms. The α-carbon signal will be downfield from the other methylene carbons. The remaining carbons of the alkyl chains will show distinct signals, though some overlap may occur for the central carbons of the long chains. The terminal methyl carbon will have the most upfield chemical shift.

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

|---|---|---|

| N-CH₂- | ~2.4-2.6 (triplet) | ~50-55 |

| N-CH₂-CH₂- | ~1.4-1.6 (multiplet) | ~28-32 |

| -(CH₂)₁₄- | ~1.2-1.4 (broad multiplet) | ~22-30 |

| -CH₂-CH₃ | ~0.8-0.9 (triplet) | ~14 |

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. nih.govucsb.edu For this compound, DOSY can be employed to study its aggregation behavior in solution. In a non-aggregating solvent, a single diffusion coefficient corresponding to the individual this compound molecule would be observed. If the molecules self-assemble into larger supramolecular structures, the measured diffusion coefficient would decrease, providing evidence of aggregation and allowing for the estimation of the hydrodynamic radius of the aggregates. nih.govrsc.org This technique is particularly useful for analyzing the formation of micelles or other nano-assemblies without perturbing the sample.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups and vibrational modes within the this compound molecule. The spectrum is dominated by the vibrations of the long alkyl chains. Key absorption bands include:

C-H Stretching: Strong, sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.

CH₂ Bending (Scissoring): A distinct peak around 1465 cm⁻¹.

CH₃ Bending (Asymmetric and Symmetric): Peaks around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

C-N Stretching: A weaker absorption band typically found in the 1000-1250 cm⁻¹ region for tertiary amines.

The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine. FTIR analysis can also be used to study the conformational order of the alkyl chains in self-assembled structures; changes in the position and shape of the CH₂ stretching bands can indicate transitions from a disordered (liquid-like) to an ordered (all-trans, solid-like) conformation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric CH₃ Stretching | ~2955 | Strong |

| Asymmetric CH₂ Stretching | ~2920 | Very Strong |

| Symmetric CH₃ Stretching | ~2870 | Medium |

| Symmetric CH₂ Stretching | ~2850 | Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium |

| C-N Stretching | ~1120 | Weak-Medium |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. nih.govwikipedia.org It is used to determine the temperatures and enthalpies of phase transitions. For a long-chain molecule like this compound, DSC can identify key thermal events such as melting and crystallization. mdpi.com

Upon heating, a DSC thermogram of solid this compound would show an endothermic peak corresponding to its melting point (Tₘ), where the ordered crystalline structure transitions to a disordered liquid state. The area under this peak corresponds to the enthalpy of fusion (ΔHₘ). Upon cooling from the melt, an exothermic peak would be observed, indicating the crystallization temperature (T꜀) and the enthalpy of crystallization (ΔH꜀). These parameters are crucial for understanding the material's thermal stability and processing characteristics. The presence of multiple peaks could indicate complex phase behavior, such as the existence of different polymorphic forms or liquid crystalline phases. acs.org

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|

| Melting (Tₘ) | ~55-60 | Endothermic |

| Crystallization (T꜀) | ~45-50 | Exothermic |

Microscopic and Imaging Techniques

Microscopy techniques are vital for the direct visualization of the morphology and structure of this compound, particularly when it self-assembles into larger, ordered aggregates.

Optical microscopy, especially when used with polarized light, is a powerful technique for observing the formation of anisotropic supramolecular structures, such as liquid crystals. When this compound self-assembles into ordered phases, these structures can interact with polarized light to produce characteristic textures. acs.org For example, if this compound forms a lamellar or hexagonal liquid crystalline phase upon heating or in the presence of a solvent, these textures can be directly visualized. This method allows for the real-time observation of phase transitions and the study of the morphology of the resulting domains, providing insights into the kinetics and mechanisms of self-assembly. acs.org

Electron microscopy offers much higher resolution than optical microscopy and is essential for analyzing the nanoscale morphology of this compound assemblies.

Transmission Electron Microscopy (TEM): TEM is used to image the internal structure of materials. For this compound, TEM can be used to visualize nanostructures formed in solution or as thin films. For instance, if this compound forms vesicles or nanotubes in a solvent, cryogenic TEM (cryo-TEM) can be used to observe these structures in their native, hydrated state. acs.org TEM can also be used to analyze the morphology of this compound when it is used as a capping agent for nanoparticles, revealing how it adsorbs onto the nanoparticle surface. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. It is well-suited for studying the morphology of bulk this compound or its self-assembled structures on a substrate. For example, if this compound is cast from a solution onto a surface, SEM can reveal the formation of films, fibers, or crystalline domains. nih.gov This technique is valuable for understanding how processing conditions affect the final morphology of the material at the micro- and nanoscale.

Rheological and Gelation Assessment Methods

Rheology, the study of the flow of matter, is crucial for understanding the mechanical properties of this compound-based systems, such as organogels. These properties are critical for determining the material's stability and suitability for various applications. Dynamic rheology is often employed to study the gelation process in solutions of long-chain molecules. nih.gov

Small-amplitude oscillatory shear (SAOS) is a primary technique used to quantify the kinetics of gelation. nih.gov This method monitors the evolution of the storage modulus (G′), which represents the elastic response of the material, and the loss modulus (G″), which represents the viscous response. The point at which G′ equals G″ is often considered an approximate measure of the gelation time. nih.gov

The inverse flow method is a simple yet effective technique for determining the sol-gel transition temperature. In this method, a sample is placed in a vial or tube, which is then inverted. The temperature is gradually changed, and the point at which the gel is sufficiently formed to resist flowing under its own weight is recorded as the gelation temperature. This method is particularly useful for screening the gelation capabilities of this compound in different solvents and concentrations.

Table 1: Representative Rheological Parameters for a Gelling System Note: This table provides illustrative data on how rheological properties change during gelation, as would be studied for a this compound-based system.

| Time (minutes) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | State |

|---|---|---|---|

| 0 | 5 | 50 | Sol (Liquid-like) |

| 10 | 25 | 45 | Sol (Viscous) |

| 20 | 48 | 48 | Gel Point (G' = G'') |

| 30 | 150 | 40 | Gel (Solid-like) |

| 40 | 300 | 35 | Mature Gel |

Electrokinetic and Surface Potential Measurements (e.g., Zeta Potential)

Electrokinetic measurements are vital for understanding the surface charge properties of this compound when formulated into particles or used to coat surfaces. The zeta potential is the primary parameter derived from these measurements, indicating the magnitude of the electrostatic charge at the shear plane of a particle in a liquid. researchgate.netnanocomposix.com This potential is a key indicator of the stability of colloidal dispersions; high absolute zeta potential values (e.g., > ±30 mV) suggest good stability due to electrostatic repulsion between particles, which prevents aggregation. nanocomposix.com

Zeta potential is measured by applying an electric field across the dispersion and measuring the velocity of the particles using techniques like Laser Doppler Electrophoresis. microtrac.com The electrophoretic mobility is then used to calculate the zeta potential via the Henry equation. nih.gov The pH, ionic strength, and concentration of the dispersing medium can significantly influence the zeta potential. microtrac.comnih.gov For amine-functionalized surfaces like those involving this compound, the zeta potential is typically positive at low pH due to the protonation of the amine groups and decreases as the pH increases.

Table 2: Example Zeta Potential of Amine-Functionalized Particles at Various pH Levels Note: This table illustrates typical data for particles functionalized with amine groups, similar to what would be expected for this compound-coated nanoparticles.

| pH of Dispersion | Average Zeta Potential (mV) | Colloidal Stability Prediction |

|---|---|---|

| 3.0 | +45.2 | High Stability |

| 5.0 | +31.5 | Good Stability |

| 7.0 | +15.8 | Incipient Instability |

| 9.0 | -5.3 | Unstable (Aggregation likely) |

| 11.0 | -28.9 | Moderate Stability |

Computational Chemistry and Theoretical Studies

Computational chemistry provides indispensable tools for investigating the properties and behaviors of this compound at the atomic and molecular levels, offering insights that can be difficult to obtain experimentally. ox.ac.ukimperial.ac.uk

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.comnih.gov In the context of this compound, DFT is employed to calculate optimized molecular geometries, understand intermolecular interactions (such as van der Waals forces and hydrogen bonding) that drive self-assembly, and determine the energetics of different molecular conformations. By calculating parameters like binding energies and interaction potentials, DFT can predict the most stable arrangements of this compound molecules in aggregates or on surfaces. nih.gov These calculations are foundational for understanding the initial stages of self-assembly and for interpreting spectroscopic data. als-journal.com

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are used to model the dynamic processes of self-assembly, such as the formation of micelles, bilayers, or organogel networks. nih.govcuny.edu These simulations can reveal the pathways and mechanisms of aggregation and provide detailed information about the structure and dynamics of the resulting assemblies. researchgate.net By simulating systems containing thousands of molecules over nanoseconds to microseconds, researchers can observe large-scale phenomena and predict macroscopic properties derived from molecular interactions. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation of Amphiphile Self-Assembly Note: This table shows a representative set of parameters for an MD simulation that could be used to study the self-assembly of this compound.

| Parameter | Value / Description |

|---|---|

| Force Field | CHARMM36 or GROMOS54a7 |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K (controlled by thermostat) |

| Pressure | 1 bar (controlled by barostat) |

| Time Step | 2 fs (femtoseconds) |

| Simulation Duration | 100 ns (nanoseconds) |

| Box Size | 10 x 10 x 10 nm (periodic boundary conditions) |

| Number of TODA Molecules | ~500 |

| Solvent | Explicit water or organic solvent model |

Electronic structure theory encompasses a range of computational methods, including DFT, that are used to predict the electronic properties of materials. unistra.fr This theoretical framework is essential for the rational design of new materials based on this compound. By calculating properties such as bandgaps, charge distribution, and molecular orbitals, researchers can predict how this compound will behave in electronic devices or as a functional coating. nrel.govaps.org For instance, these calculations can guide the modification of the this compound molecule to achieve desired electronic characteristics for applications in sensors, organic electronics, or as surface modifiers for quantum dots. The ultimate goal is to accelerate the discovery and optimization of materials by simulating their properties before synthesis. unitn.it

Emerging Research Directions and Future Perspectives in Trioctadecylamine Chemistry

Exploration in Novel Functional Material Architectures

The self-assembly properties of trioctadecylamine are a key focus in the development of new functional materials. Its ability to form organized structures, such as organogels, is a promising area of research. For instance, this compound has been shown to form stable gels with certain solvents like silicone oil and alkanols. researchgate.netresearchgate.net This gelation is attributed to the interplay of hydrogen bonding and London dispersion forces between the long alkyl chains. rsc.org

In the realm of organic electronics, long-chain amines like this compound are being investigated for their potential role in creating new materials. rsc.org Although still an emerging field, the unique electronic properties of organic compounds are seen as having great potential for future technologies. reddit.com The development of novel materials with specific electronic characteristics is a key area of interest for researchers. youtube.com

Furthermore, this compound is utilized as a capping agent in the synthesis of quantum dots (QDs). google.comambeed.com Capping agents like this compound are crucial for controlling the size of nanoparticles during their synthesis, preventing aggregation, and passivating the surface to reduce defects. google.comtcichemicals.com This control over nanoparticle properties is essential for their application in various fields, including optoelectronics and medical imaging. tcichemicals.comsigmaaldrich.com

Integration into Advanced Catalytic Platforms

This compound is finding applications as a crucial component in advanced catalytic systems. Its role often involves acting as a ligand or a stabilizer for metal nanoparticle catalysts. lookchem.comsigmaaldrich.comepo.org In catalysis, ligands play a vital role by solubilizing metal salts in the reaction medium and modulating the electronic properties of the metal center to achieve the desired catalytic activity. cmu.edursc.org The electron-donating nature of the amine group in this compound can influence the redox potential of the metal catalyst, thereby affecting the reaction kinetics. cmu.edu

The stabilization of nanoparticle catalysts is another critical function of this compound. softbeam.netsonycreativesoftware.comreddit.com Its long alkyl chains can effectively coat the surface of nanoparticles, preventing their aggregation and maintaining their catalytic activity over time. rsc.org This is particularly important in nanoparticle catalysis, where the high surface area of the nanoparticles is key to their effectiveness. rsc.orgnih.gov For example, in the synthesis of iron oxide nanoparticles, capping agents are used to control their morphology and surface chemistry, which is crucial for their application in both catalysis and biomedicine. rsc.org

The table below summarizes the roles of this compound in various catalytic applications.

| Catalytic Application | Role of this compound | Reference |

| Nanoparticle Synthesis | Capping agent, stabilizer | lookchem.comrsc.org |

| Homogeneous Catalysis | Ligand | sigmaaldrich.comcmu.edu |

| Catalyst Stabilization | Stabilizing agent | epo.orgsoftbeam.net |

Synergistic Approaches with Hybrid Organic-Inorganic Systems

The interface between organic molecules and inorganic materials is a fertile ground for developing novel hybrid systems with enhanced functionalities. This compound is being explored in this context, particularly in the surface modification of metal oxides and the fabrication of perovskite solar cells. ambeed.comimaging.orgambeed.com

The surface modification of metal oxides like alumina (B75360) and titania with amines can dramatically alter their surface properties. imaging.orgupenn.eduxpslibrary.com Adsorption of amines can lead to the formation of salts on the oxide surface, which can, for example, improve the admix performance in xerographic toners. imaging.org This surface functionalization is a key strategy for tailoring the properties of metal oxides for specific applications. matec-conferences.org

In the field of perovskite solar cells, a rapidly advancing photovoltaic technology, additives play a crucial role in improving efficiency and stability. wikipedia.orgnih.gov While specific studies detailing the use of this compound in perovskite solar cells are emerging, the broader class of amine-containing compounds is known to influence the crystallization and morphology of the perovskite films. wikipedia.org The interaction between organic additives and the inorganic perovskite structure is a key area of research aimed at enhancing the performance and longevity of these solar cells. nih.gov

The following table highlights the applications of this compound in hybrid organic-inorganic systems.

| Hybrid System | Application of this compound | Reference |

| Metal Oxides | Surface modifier | imaging.orgmatec-conferences.org |

| Perovskite Solar Cells | Additive | ambeed.comwikipedia.org |

| Nanocomposites | Component in polymer nanocomposites | researchgate.netepo.org |

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound at the atomic level. google.isgoogle.com These computational approaches allow researchers to investigate structure-function relationships, which is crucial for the rational design of new materials and catalysts. nih.govwiley-vch.denih.govinteresjournals.org

For instance, DFT calculations can be used to study the electronic structure of this compound and its interactions with other molecules or surfaces. google.isrsc.org This information can help in understanding its role as a ligand in catalysis or its binding properties in self-assembled structures. tum.de Molecular dynamics simulations, on the other hand, can provide insights into the dynamic behavior of this compound, such as its role in the formation of organogels or its interaction with nanoparticle surfaces. researchgate.net

By combining computational modeling with experimental studies, researchers can gain a deeper understanding of how the molecular structure of this compound dictates its function in various applications. This predictive capability is expected to accelerate the discovery and development of new materials and technologies based on this versatile compound.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing trioctadecylamine-based compounds in nanomaterial applications?

- Answer : this compound is commonly synthesized via pH-responsive routes, such as coupling octadecylamine with polymers (e.g., poly(API-L-Asp)) to form amphiphilic structures. Characterization involves:

- 1H NMR in DMSO-d6 to confirm molecular structure .

- TEM for nanoparticle morphology (e.g., iron oxide nanocubes with 50 nm scale) .

- XRD to identify crystallinity, with a distinct peak at ~21° correlating to octadecylamine’s ordered structure .

- FTIR to detect bonding vibrations (e.g., -CH2, -CN) between this compound and carbon nanostructures .

Q. How is this compound’s crystallinity validated across different experimental conditions?

- Answer : XRD is the primary tool, where a peak at 21° indicates crystallinity. Discrepancies in peak intensity or position across studies (e.g., due to solvent interactions or nanostructure modifications) require cross-validation with DSC (thermal analysis) and FTIR to assess bonding stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s structural data between XRD and adhesion studies?

- Answer : Contradictions may arise from differences in sample preparation (e.g., solvent polarity, temperature). To resolve:

- Compare XRD patterns under identical conditions (e.g., humidity, pH) .

- Use adhesion force microscopy to quantify film homogeneity and correlate with XRD crystallinity data. For example, uniform adhesion forces (low standard deviation) suggest stable crystalline films, even if XRD peaks vary due to experimental artifacts .

Q. What advanced methodologies assess this compound’s efficacy as a corrosion inhibitor in acidic environments?

- Answer :

- Electrochemical impedance spectroscopy (EIS) to measure charge transfer resistance.

- Adhesion strength tests using atomic force microscopy (AFM) to evaluate film uniformity and durability on metal surfaces. Unsaturated this compound derivatives show superior performance due to higher mean adhesion forces and lower standard deviations .

- Weight loss experiments in HCl solutions, combined with SEM to visualize surface passivation .

Q. How do researchers evaluate the environmental mobility of this compound in soil systems?

- Answer :

- Calculate the soil adsorption coefficient (Koc ) using regression models based on log Kow (octanol-water partition coefficient). For this compound, log Kow ≈ 7.7 predicts high soil immobility (Koc ~3.2×10⁵) .

- Validate with column leaching experiments to measure vertical migration under controlled pH and organic matter content.

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s experimental data?

- Answer :

- Triangulation : Combine XRD, FTIR, and adhesion data to cross-verify structural and functional properties .

- Multivariate regression to model relationships between variables (e.g., pH, crystallinity, corrosion inhibition efficiency) .

- Error analysis : Report standard deviations for adhesion forces and XRD peak intensities to quantify reproducibility .

Q. How can researchers design experiments to study pH-responsive behavior in this compound nanocomposites?

- Answer :

- pH titration assays to monitor turbidity changes (e.g., % transmittance shifts from 97% at pH 6.5 to 4% at pH 7.4) .

- Drug release kinetics : Load nanocomposites with a model drug (e.g., doxorubicin) and measure release profiles at varying pH using UV-Vis spectroscopy .

Data Presentation Guidelines

- Tables/Graphs : Include XRD peak positions, FTIR band assignments, and adhesion force distributions. Reference data from at least 3 independent studies to ensure robustness .

- Ethical Reporting : Disclose solvent toxicity (e.g., DMSO in NMR studies) and soil impact data (Koc) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.